molecular formula C16H38N2O3Si B056612 N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane CAS No. 121772-92-7

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

Cat. No.: B056612
CAS No.: 121772-92-7
M. Wt: 334.57 g/mol
InChI Key: MNEXIOKPOFUXLA-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is a functional silane compound that features both amino and methoxysilane groups. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with ethylenediamine. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane undergoes various chemical reactions, including:

    Condensation Reactions: The amino groups can react with carbonyl compounds to form Schiff bases.

    Hydrolysis and Condensation: The methoxysilane groups can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of a catalyst such as acetic acid, under mild heating conditions.

    Hydrolysis and Condensation: Requires the presence of water and can be catalyzed by acids or bases.

    Substitution Reactions: Often performed in polar solvents like ethanol or methanol, with the reaction mixture heated to reflux.

Major Products Formed

    Schiff Bases: Formed from the reaction with carbonyl compounds.

    Siloxane Networks: Resulting from the hydrolysis and condensation of methoxysilane groups.

    Alkylated Amines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite systems.

    Biology: Employed in the modification of surfaces for cell culture, enhancing cell adhesion and proliferation.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane involves its ability to form covalent bonds with both organic and inorganic substrates. The amino groups can interact with various functional groups through hydrogen bonding, ionic interactions, and covalent bonding. The methoxysilane groups can hydrolyze to form silanols, which can then condense to form siloxane networks, providing strong adhesion and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)glycine

Uniqueness

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is unique due to its longer alkyl chain, which provides greater flexibility and hydrophobicity compared to shorter-chain analogs. This makes it particularly useful in applications where enhanced hydrophobicity and flexibility are desired, such as in coatings and sealants.

Properties

IUPAC Name

N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEXIOKPOFUXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCNCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556884
Record name N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121772-92-7
Record name N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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